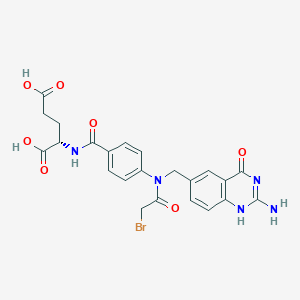
N(10)-Bromoacetyl-5,8-dideazafolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(10)-Bromoacetyl-5,8-dideazafolic acid (BAA) is a synthetic compound that has been developed as a potential anticancer agent. It is a derivative of folic acid, which is an essential vitamin required for the synthesis of DNA and RNA. BAA has been shown to have potent antitumor activity in preclinical studies, and it is currently being investigated for its potential use in cancer therapy.
作用機序
N(10)-Bromoacetyl-5,8-dideazafolic acid exerts its antitumor activity by inhibiting the enzyme thymidylate synthase (TS), which is involved in the synthesis of thymidine, a building block of DNA. N(10)-Bromoacetyl-5,8-dideazafolic acid binds to the active site of TS, preventing it from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This results in a depletion of dTMP, which is required for DNA synthesis, leading to inhibition of cell proliferation and ultimately cell death.
生化学的および生理学的効果
N(10)-Bromoacetyl-5,8-dideazafolic acid has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is likely due to the higher expression of TS in cancer cells compared to normal cells. N(10)-Bromoacetyl-5,8-dideazafolic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. N(10)-Bromoacetyl-5,8-dideazafolic acid has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
One advantage of N(10)-Bromoacetyl-5,8-dideazafolic acid is its potent antitumor activity against a wide range of cancer cell lines. N(10)-Bromoacetyl-5,8-dideazafolic acid has also been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells, which is a desirable property for a cancer therapy. However, one limitation of N(10)-Bromoacetyl-5,8-dideazafolic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the potential for toxicity, as N(10)-Bromoacetyl-5,8-dideazafolic acid can inhibit the synthesis of DNA and RNA in normal cells as well, leading to potential side effects.
将来の方向性
There are several future directions for the development of N(10)-Bromoacetyl-5,8-dideazafolic acid as a cancer therapy. One direction is to improve its solubility and bioavailability, which would make it easier to administer in vivo. Another direction is to investigate its potential use in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its selective cytotoxicity towards cancer cells, which could lead to the development of more effective cancer therapies.
合成法
N(10)-Bromoacetyl-5,8-dideazafolic acid can be synthesized by reacting 5,8-dideazafolic acid with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride ion by the amino group of the 5,8-dideazafolic acid, resulting in the formation of N(10)-Bromoacetyl-5,8-dideazafolic acid.
科学的研究の応用
N(10)-Bromoacetyl-5,8-dideazafolic acid has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that N(10)-Bromoacetyl-5,8-dideazafolic acid exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N(10)-Bromoacetyl-5,8-dideazafolic acid has been shown to inhibit the growth of cancer cells by interfering with the synthesis of DNA and RNA, which are essential for cell division and proliferation.
特性
CAS番号 |
101375-70-6 |
|---|---|
製品名 |
N(10)-Bromoacetyl-5,8-dideazafolic acid |
分子式 |
C23H22BrN5O7 |
分子量 |
560.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-bromoacetyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H22BrN5O7/c24-10-18(30)29(11-12-1-6-16-15(9-12)21(34)28-23(25)27-16)14-4-2-13(3-5-14)20(33)26-17(22(35)36)7-8-19(31)32/h1-6,9,17H,7-8,10-11H2,(H,26,33)(H,31,32)(H,35,36)(H3,25,27,28,34)/t17-/m0/s1 |
InChIキー |
WQQZMTLUQMKEPJ-KRWDZBQOSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C(=O)CBr |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |
同義語 |
N(10)-bromoacetyl-5,8-dideazafolic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



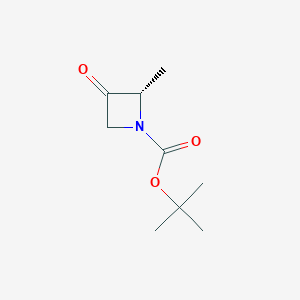
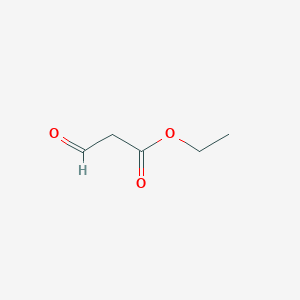
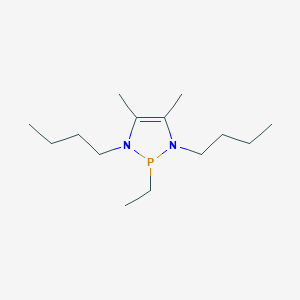
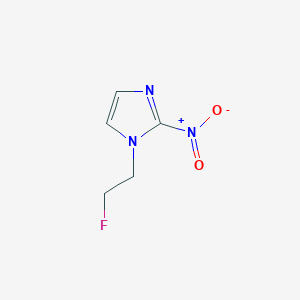
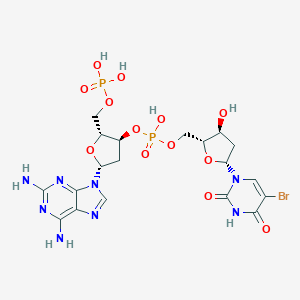
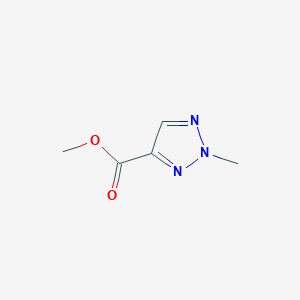
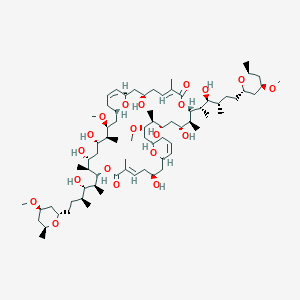
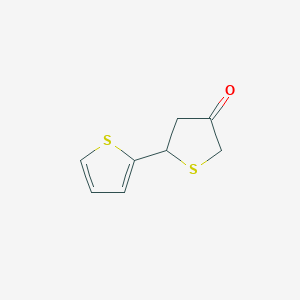
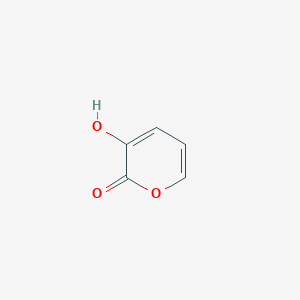
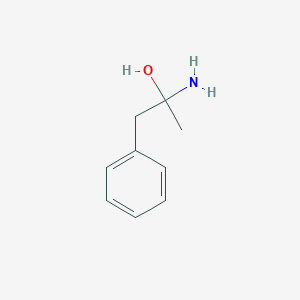
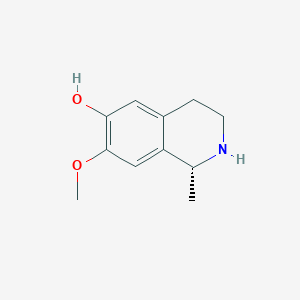
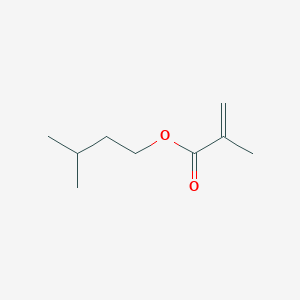
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)